molecular formula C9H20ClNO B2916123 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride CAS No. 2418671-56-2

4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride

Cat. No.: B2916123
CAS No.: 2418671-56-2
M. Wt: 193.72
InChI Key: HABODPZUFCQXGA-UHFFFAOYSA-N
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Description

4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride is a chemical compound with a molecular formula of C10H22ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 1-methoxy-1-methyl-ethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified through recrystallization or distillation to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: N-oxides of 4-(1-Methoxy-1-methyl-ethyl)-piperidine.

    Reduction: Reduced derivatives of the piperidine ring.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methoxy-1-methyl-ethyl)-1-methylcyclohexene
  • 4-(1-Methoxy-1-methyl-ethyl)-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester
  • 1-Methyl-4-(1-acetoxy-1-methylethyl)-cyclohex-2-enol

Uniqueness

4-(1-Methoxy-1-methyl-ethyl)-piperidine hydrochloride is unique due to its specific piperidine ring structure and the presence of the 1-methoxy-1-methyl-ethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(2-methoxypropan-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,11-3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABODPZUFCQXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418671-56-2
Record name 4-(2-methoxypropan-2-yl)piperidine hydrochloride
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